molecular formula C7H6ClFIN B12973006 (4-Chloro-2-fluoro-6-iodophenyl)methanamine

(4-Chloro-2-fluoro-6-iodophenyl)methanamine

Katalognummer: B12973006
Molekulargewicht: 285.48 g/mol
InChI-Schlüssel: JXUJQSAHIJINCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-2-fluoro-6-iodophenyl)methanamine: is an organic compound that features a phenyl ring substituted with chlorine, fluorine, and iodine atoms, along with a methanamine group. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-6-iodophenyl)methanamine typically involves multi-step organic reactions. One common route starts with the halogenation of a phenyl ring, followed by the introduction of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, followed by amination reactions. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-2-fluoro-6-iodophenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-2-fluoro-6-iodophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Chloro-2-fluoro-6-iodophenyl)methanamine involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methanamine group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Chloro-2-fluoro-6-bromophenyl)methanamine
  • (4-Chloro-2-fluoro-6-iodophenyl)ethanamine
  • (4-Chloro-2-fluoro-6-iodophenyl)methanol

Uniqueness

(4-Chloro-2-fluoro-6-iodophenyl)methanamine is unique due to its specific combination of chlorine, fluorine, and iodine atoms on the phenyl ring, along with the methanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H6ClFIN

Molekulargewicht

285.48 g/mol

IUPAC-Name

(4-chloro-2-fluoro-6-iodophenyl)methanamine

InChI

InChI=1S/C7H6ClFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2

InChI-Schlüssel

JXUJQSAHIJINCY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)CN)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.